2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide
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Overview
Description
2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide is a chemical compound with a unique structure that includes a cyanoethyl group and a tetramethylhydrazinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide typically involves the reaction of tetramethylhydrazine with 2-cyanoethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and purity. The use of solid-phase synthesis techniques can be advantageous in this context, as they allow for the efficient production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and oximes.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to form stable hydrazone linkages.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide involves its ability to form stable bonds with various substrates. The cyanoethyl group acts as a reactive site for nucleophilic attack, while the tetramethylhydrazinium core provides stability and reactivity. This allows the compound to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoethyl diisopropylchlorophosphoramidite: Used in DNA synthesis as a protecting reagent.
Hydrazones: Formed from the reaction of hydrazines with carbonyl compounds.
Uniqueness
What sets 2-(2-Cyanoethyl)-1,1,1,2-tetramethylhydrazin-1-ium iodide apart is its unique combination of a cyanoethyl group and a tetramethylhydrazinium core. This structure provides both stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry .
Properties
CAS No. |
75985-07-8 |
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Molecular Formula |
C7H16IN3 |
Molecular Weight |
269.13 g/mol |
IUPAC Name |
[2-cyanoethyl(methyl)amino]-trimethylazanium;iodide |
InChI |
InChI=1S/C7H16N3.HI/c1-9(7-5-6-8)10(2,3)4;/h5,7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
ZWPLOULQRWGIQA-UHFFFAOYSA-M |
Canonical SMILES |
CN(CCC#N)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
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